VU0134992, chemically known as 2-(2-bromo-4-isopropylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide, is a small-molecule compound identified through high-throughput screening for its ability to modulate the activity of Kir4.1 potassium channels. [, ] This compound represents a valuable tool for investigating the physiological roles of Kir4.1 channels and their therapeutic potential in various diseases. [, ]
VU0134992 is a novel small-molecule compound identified as an inhibitor of the inward rectifier potassium channel Kir4.1, which plays a critical role in various physiological processes, particularly in the kidney and central nervous system. The discovery of VU0134992 marks a significant advancement in pharmacological tools for manipulating Kir4.1 activity, which has been linked to conditions such as EAST/SeSAME syndrome—characterized by epilepsy, ataxia, renal salt wasting, and sensorineural deafness. VU0134992 is notable for its selectivity and potency, making it a promising candidate for further research into its therapeutic potential in managing hypertension and other related disorders .
VU0134992 was developed through a high-throughput screening process of 76,575 compounds from the Vanderbilt Institute of Chemical Biology library. It is classified as a potassium channel blocker, specifically targeting the Kir4.1 channel. The compound's chemical structure is identified as 2-(2-bromo-4-isopropylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide .
The synthesis of VU0134992 involves several key steps that adhere to established medicinal chemistry protocols. The compound was synthesized using standard organic synthesis techniques, which include:
Technical details regarding specific reaction conditions (e.g., temperatures, times) and yields are typically documented in experimental protocols but are not detailed in the available literature .
The molecular structure of VU0134992 can be described as follows:
Data derived from computational modeling suggests that specific residues within the Kir4.1 channel interact with VU0134992, facilitating its blocking action .
The chemical reactions involved in the synthesis of VU0134992 include:
These reactions are critical for achieving the final active compound with desired pharmacological properties .
VU0134992 exerts its pharmacological effects primarily through inhibition of Kir4.1 channels. The mechanism can be summarized as follows:
Data from whole-cell patch-clamp experiments indicate that VU0134992 has an IC50 value of 0.97 µM for Kir4.1 channels, demonstrating its potency .
VU0134992 possesses several notable physical and chemical properties:
The primary scientific applications of VU0134992 include:
The discovery of VU0134992 (2-(2-bromo-4-isopropylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide) emerged from a high-throughput screening (HTS) campaign evaluating 76,575 compounds from the Vanderbilt Institute of Chemical Biology library [1] [4]. The primary assay employed a thallium (Tl+) flux method using HEK-293 cells stably expressing human Kir4.1 channels. This assay capitalized on Tl+ as a potassium surrogate, with intracellular dye (Thallos) fluorescence quantifying Kir4.1 activity. The screening achieved a robust Z' plate statistic of 0.78, indicating exceptional assay reliability for large-scale compound evaluation [1].
VU0134992 was identified as the most potent initial hit, demonstrating an IC₅₀ of 0.97 µM against homomeric Kir4.1 channels in subsequent whole-cell patch-clamp electrophysiology validation [1] [2]. Crucially, the HTS strategy incorporated counter-screening against related Kir channels early in the triage process. This revealed VU0134992’s >30-fold selectivity over Kir1.1, Kir2.1, and Kir2.2, and weaker activity against Kir2.3, Kir6.2/SUR1, and Kir7.1 [1] [4]. A distinctive finding was its 9-fold selectivity for homomeric Kir4.1 over heteromeric Kir4.1/5.1 concatemers (IC₅₀ = 9 µM at -120 mV), highlighting an unprecedented ability to discriminate between these closely related channel assemblies [1].
Table 1: Selectivity Profile of VU0134992 Across Kir Channels
Channel Type | IC₅₀ (µM) | Selectivity Ratio (vs. Kir4.1) |
---|---|---|
Kir4.1 (Homomeric) | 0.97 | 1 |
Kir4.1/5.1 (Heteromeric) | 9.0 | 9.3 |
Kir1.1 (ROMK) | >30 | >30 |
Kir2.1 (IRK1) | >30 | >30 |
Kir3.1/3.2 (GIRK1/2) | 4.0 | 4.1 |
Kir4.2 | 2.0 | 2.1 |
Initial hit optimization focused on elucidating the structure-activity relationship (SAR) of VU0134992. Systematic modification of its core structure identified critical pharmacophoric elements: the 2-bromo-4-isopropylphenoxy moiety, the acetamide linker, and the 2,2,6,6-tetramethylpiperidin-4-yl group [1]. Key findings included:
Molecular modeling and site-directed mutagenesis pinpointed the molecular basis of VU0134992 binding. Docking studies suggested deep penetration into the Kir4.1 pore, stabilized by hydrophobic contacts and a potential hydrogen bond between the acetamide carbonyl and the backbone amine of pore-lining residue Ile 159. Mutagenesis confirmed Glu 158 and Ile 159 within the selectivity filter as critical residues:
Table 2: Impact of VU0134992 Structural Modifications on Kir4.1 Inhibition
Modification Site | Structural Change | Effect on Kir4.1 IC₅₀ |
---|---|---|
Phenoxy Ring (Ortho) | Bromine → Hydrogen | >10-fold increase (loss of potency) |
Phenoxy Ring (Para) | Isopropyl → Methyl | ~8-fold increase |
Acetamide Linker | Amide → Ester | Complete loss of activity |
Piperidine (Tertiary Amine) | N-Methylation | ~20-fold increase |
Piperidine (Core) | Tetramethyl → Unsubstituted | ~15-fold increase |
Prior to VU0134992, Kir4.1 pharmacology relied on repurposed antidepressants like amitriptyline (tricyclic antidepressant) and fluoxetine (SSRI), which act as weak, non-selective inhibitors [1] [7] [9]. Direct comparisons reveal VU0134992’s superior properties:
Table 3: Pharmacological Comparison of Kir4.1 Inhibitors
Property | VU0134992 | Fluoxetine | Amitriptyline |
---|---|---|---|
Kir4.1 IC₅₀ (µM) | 0.97 | 20–40 | 20–35 |
Kir4.1/5.1 IC₅₀ (µM) | 9.0 | >100 | >100 |
Selectivity (vs. Kir2.1) | >30-fold | <3-fold | <3-fold |
Mechanism | Pore Blocker | Allosteric/Non-specific | Allosteric/Non-specific |
In Vivo Target Engagement | Confirmed (Renal) | Not Demonstrated | Not Demonstrated |
The development of VU0134992 thus represents a paradigm shift, transitioning Kir4.1 pharmacology from non-selective legacy drugs to a target-specific chemical probe capable of elucidating the channel's therapeutic potential in cardiovascular and neurological diseases [1] [4] [8].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9